![molecular formula C16H16N6 B13906555 1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole is a compound that features two benzotriazole moieties connected via a butyl chain. Benzotriazole itself is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms. This compound is known for its versatility in various chemical reactions and its applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a butyl chain precursor. One common method is the reaction of benzotriazole with 1,3-dibromobutane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moieties can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the benzotriazole moieties.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzotriazole derivatives with various functional groups.
科学的研究の応用
1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor for metals and as an additive in lubricants.
作用機序
The mechanism of action of 1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole involves its ability to interact with various molecular targets. The benzotriazole moieties can form coordination complexes with metal ions, which is the basis for its use as a corrosion inhibitor. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting their activity through binding to active sites or allosteric sites .
類似化合物との比較
Similar Compounds
1H-Benzotriazole: A simpler compound with a single benzotriazole moiety.
Tolyltriazole: Similar to benzotriazole but with a methyl group attached to the benzene ring.
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A coupling reagent used in peptide synthesis.
Uniqueness
1-[3-(1H-1,2,3-Benzotriazol-1-yl)butan-2-yl]-1H-1,2,3-benzotriazole is unique due to the presence of two benzotriazole moieties connected by a butyl chain. This structure imparts distinct physicochemical properties, making it suitable for specific applications such as corrosion inhibition and complex molecule synthesis .
特性
分子式 |
C16H16N6 |
|---|---|
分子量 |
292.34 g/mol |
IUPAC名 |
1-[3-(benzotriazol-1-yl)butan-2-yl]benzotriazole |
InChI |
InChI=1S/C16H16N6/c1-11(21-15-9-5-3-7-13(15)17-19-21)12(2)22-16-10-6-4-8-14(16)18-20-22/h3-12H,1-2H3 |
InChIキー |
FFCAGNKXRBXWQR-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)N1C2=CC=CC=C2N=N1)N3C4=CC=CC=C4N=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4S)-4-benzyl-2-sulfanylidene-1,3-thiazolidin-3-yl]butan-1-one](/img/structure/B13906478.png)

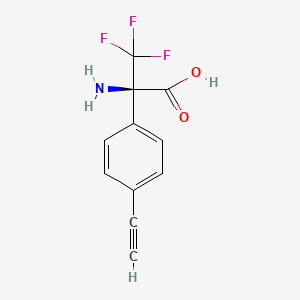


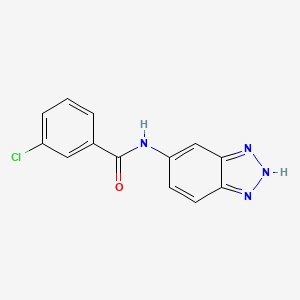


![tert-butyl 2-[2,6-dibromo-4-[(Z)-(5-iodo-2-oxo-1H-indol-3-ylidene)methyl]phenoxy]acetate](/img/structure/B13906521.png)
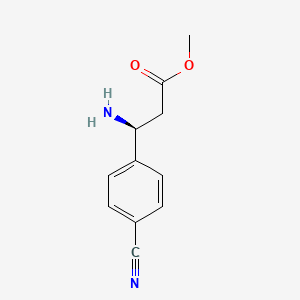
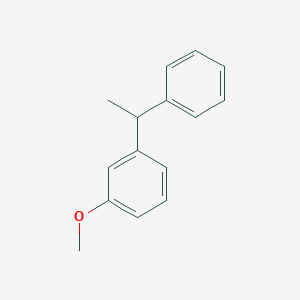
![2-(2,2-Difluoroacetyl)bicyclo[3.1.0]hexan-3-one](/img/structure/B13906544.png)
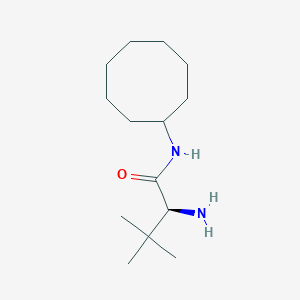
![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
